molecular formula C5H6INO B082194 3,5-Dimethyl-4-iodoisoxazole CAS No. 10557-85-4

3,5-Dimethyl-4-iodoisoxazole

Cat. No. B082194
Key on ui cas rn: 10557-85-4
M. Wt: 223.01 g/mol
InChI Key: NMNOXVWRJISEFE-UHFFFAOYSA-N
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Patent
US08653112B2

Procedure details

n-BuLi (1.6 M solution in hexanes, 6 mL, 9.6 mmol) was added to a cooled (−78° C.) solution of 4-iodo-3,5-dimethylisoxazole (1.47 g, 6.60 mmol) in THF (24 mL) under nitrogen. After 15 min, tributyltin chloride (26 mL, 9.60 mmol) was added and the reaction was stirred over night while warming to room temperature. The reaction was quenched by 1 M HCl, CH2Cl2 was added, the phases separated and the solvent were evaporated. The residue was purified by flash chromatography with heptane:CH2Cl2 (75:25-0:100) to give 3,5-dimethyl-4-(tributylstannyl)isoxazole (1.00 g, 39%).
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step Two
Name
Quantity
24 mL
Type
solvent
Reaction Step Two
Name
tributyltin chloride
Quantity
26 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li]CCCC.I[C:7]1[C:8]([CH3:13])=[N:9][O:10][C:11]=1[CH3:12].[CH2:14]([Sn:18](Cl)([CH2:23][CH2:24][CH2:25][CH3:26])[CH2:19][CH2:20][CH2:21][CH3:22])[CH2:15][CH2:16][CH3:17]>C1COCC1>[CH3:13][C:8]1[C:7]([Sn:18]([CH2:19][CH2:20][CH2:21][CH3:22])([CH2:23][CH2:24][CH2:25][CH3:26])[CH2:14][CH2:15][CH2:16][CH3:17])=[C:11]([CH3:12])[O:10][N:9]=1

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
[Li]CCCC
Step Two
Name
Quantity
1.47 g
Type
reactant
Smiles
IC=1C(=NOC1C)C
Name
Quantity
24 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
tributyltin chloride
Quantity
26 mL
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(CCCC)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by 1 M HCl, CH2Cl2
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the phases separated
CUSTOM
Type
CUSTOM
Details
the solvent were evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography with heptane:CH2Cl2 (75:25-0:100)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1=NOC(=C1[Sn](CCCC)(CCCC)CCCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 39.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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